molecular formula C22H24N2O2 B5822993 (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine

(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine

Cat. No.: B5822993
M. Wt: 348.4 g/mol
InChI Key: CLNCYPYGNFFIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EPCA or AG-490 and is a tyrosine kinase inhibitor. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine involves the inhibition of tyrosine kinase activity. Specifically, it has been shown to inhibit the activity of JAK and STAT proteins, which are involved in immune system function and inflammation. By inhibiting these proteins, EPCA may have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of tyrosine kinase activity. By inhibiting the activity of JAK and STAT proteins, EPCA may have potential anti-inflammatory and immunomodulatory effects. Additionally, it may have potential anti-tumor effects by inhibiting the activity of tyrosine kinases involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine for lab experiments is its potential as a tyrosine kinase inhibitor. This makes it a valuable tool for studying the role of tyrosine kinases in various diseases, including cancer, inflammation, and autoimmune disorders. However, one limitation of EPCA is its potential toxicity and off-target effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine. One potential area of focus is the development of more selective tyrosine kinase inhibitors that have fewer off-target effects and toxicity. Additionally, further research is needed to better understand the mechanisms of action of EPCA and its potential therapeutic effects in various diseases. Finally, the development of new methods for synthesizing EPCA and related compounds may also be an area of future research.

Synthesis Methods

The synthesis of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine involves several steps. One of the most common methods involves the reaction of 4-ethoxyphenylacetic acid with 1,2,3,4-tetrahydrocarbazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-(2-oxo-1-imidazolidinyl) acetamide to yield the final product.

Scientific Research Applications

The scientific research application of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine is primarily focused on its potential as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a critical role in cell signaling, and their dysregulation has been implicated in the development and progression of various diseases, including cancer. EPCA has been shown to inhibit the activity of several tyrosine kinases, including the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, which are involved in immune system function and inflammation.

Properties

IUPAC Name

2-(4-ethoxyanilino)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-2-26-17-13-11-16(12-14-17)23-15-22(25)24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3,5,7,9,11-14,23H,2,4,6,8,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNCYPYGNFFIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.